![molecular formula C16H18FNO3S2 B2721934 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride CAS No. 2411311-00-5](/img/structure/B2721934.png)
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H18FNO3S2 and a molecular weight of 355.44. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride typically involves multi-step organic synthesis. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfinylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potent inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The compound targets these enzymes by forming a stable covalent bond, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different substituents.
4-Methylbenzenesulfonyl chloride: A simpler sulfonyl chloride compound without the anilino and methylsulfinylmethyl groups.
Uniqueness
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its sulfonyl fluoride group is particularly reactive, making it useful in biochemical research and industrial applications .
Propriétés
IUPAC Name |
4-methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-12-7-8-15(23(17,20)21)9-14(12)10-18-16-6-4-3-5-13(16)11-22(2)19/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGCRQIGUVRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)CNC2=CC=CC=C2CS(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)
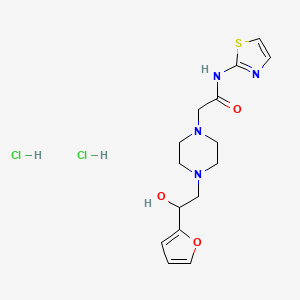
![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)
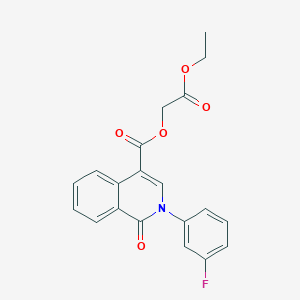
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B2721863.png)
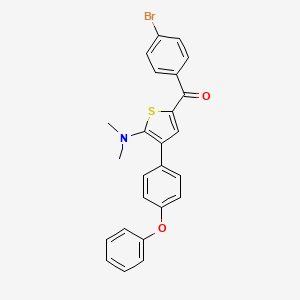
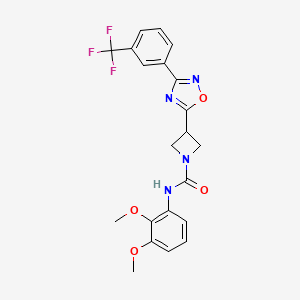
![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)
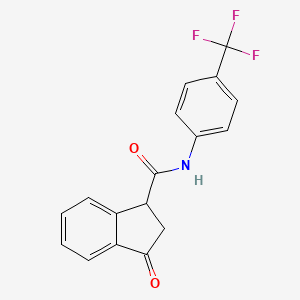
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)

